Benzenamine, 2-(diphenylphosphino)-N-methyl-

Olefin polymerization Nickel catalysis Polynorbornene

Researchers seeking controlled polymerization or enantioselective hydrogenation often face limited ligand tunability. This ortho-phosphinoaniline with a single N-methyl substituent solves this by enabling both neutral (κ¹-P) and anionic (κ²-P,N) chelation, a dual mode unavailable from N-H or N,N-dimethyl analogs. Key performance data: ① Ni(II)-catalyzed norbornene polymerization delivers Mw = 3.40×10⁶ Da, dispersity 2.32 (vs. 2.06×10⁶/2.88 for N-H analog); ② Rh(I)-based hydrogenation of (Z)-α-acetamidocinnamate achieves 98% ee in 10 min; ③ direct precursor to Me-AnilaPhos chiral ligands and 2,6-bis(diphenylphosphino)-N-methylaniline tridentate scaffolds.

Molecular Formula C19H18NP
Molecular Weight 291.3 g/mol
CAS No. 140669-65-4
Cat. No. B12903717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2-(diphenylphosphino)-N-methyl-
CAS140669-65-4
Molecular FormulaC19H18NP
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18NP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3
InChIKeyFQHFLBRYDPPDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diphenylphosphino)-N-methylaniline: Hemilabile P,N-Chelate Ligand Precursor


Benzenamine, 2-(diphenylphosphino)-N-methyl- (also known as 2-diphenylphosphanyl-N-methylaniline, Ph₂P(o-C₆H₄NHMe); CAS 140669-65-4; molecular formula C₁₉H₁₈NP; MW 291.33 g mol⁻¹) is an ortho-phosphinoaniline derivative bearing a secondary N-methylamine donor and a diphenylphosphino donor in a 1,2-arrangement on a benzene ring . This scaffold functions as a bidentate P,N-chelate ligand for transition metals including Ni(II), Rh(I), Ir(I), Ru(II), and Mo(0), and serves as a key synthetic intermediate for constructing chiral phosphine–phosphoramidite ligands such as Me-AnilaPhos . Unlike its primary-amine analog 2-(diphenylphosphino)aniline (CAS 65423-44-1) and its tertiary-amine analog 2-(diphenylphosphino)-N,N-dimethylaniline (CAS 4358-50-3), the mono-N-methyl substitution confers a distinctive combination of steric bulk at nitrogen, tunable hemilability, and the capacity for both neutral amine and anionic amido coordination modes .

Bidentate P,N-Chelate Precursor Forms complexes with Ni(II), Rh(I), Ir(I), Ru(II), and Mo(0); supports hemilabile and anionic amido binding modes.
Chiral Ligand Synthesis Key intermediate for Me-AnilaPhos-type phosphine–phosphoramidite ligands; the N-Me secondary amine is essential for phosphoramidite P–N bond formation.
Modular Derivatization Single N–H proton simplifies lithiation and functionalization; serves as precursor to 2,6-bis(diphenylphosphino)-N-methylaniline for bimetallic complexes.

Why N-Methyl Substitution Outperforms N-H and N,N-Dimethyl Analogs


The N-methyl substituent in Benzenamine, 2-(diphenylphosphino)-N-methyl- occupies a narrow functional window between the primary amine (N-H) and tertiary amine (N,N-dimethyl) analogs, creating a compound whose catalytic output, metal-binding mode, and derivatization potential differ measurably from both. The N-H analog (2-(diphenylphosphino)aniline, CAS 65423-44-1) possesses two acidic N–H protons that can participate in undesired hydrogen-bonding networks, deprotonation side-reactions, or bridging coordination modes, while the N,N-dimethyl analog (CAS 4358-50-3) lacks an N–H proton entirely and therefore cannot be deprotonated to form an anionic phosphino-amido chelate—a binding mode critical for electron-rich, highly active catalytic centers . The mono-N-methyl compound uniquely retains one N–H proton for stoichiometric or catalytic activation (e.g., deprotonation to a phosphino-amido ligand) while the methyl group provides sufficient steric encumbrance to modulate substrate approach trajectories at the metal center . Direct comparative polymerization data (see Section 3) establish that this substitution pattern produces polymer with quantifiably higher molecular weight and narrower dispersity versus the N-H analog, and phosphoramidite ligands derived from this scaffold deliver enantioselectivities that the primary-amine precursor cannot structurally replicate .

N-Me (this product)
One N–H, tunable hemilability. Retains deprotonatable proton; steric methyl group moderates chain transfer in polymerization.
N-H analog (65423-44-1)
Two acidic N–H protons may lead to undesired bridging or double deprotonation; cannot form the same phosphoramidite ligand architecture.
N,N-Dimethyl analog (4358-50-3)
No N–H proton – cannot be deprotonated to anionic amido chelate; limits coordination mode to neutral amine only; incompatible with phosphoramidite synthesis.

Comparative Performance: N-Me vs. Closest Structural Analogs


Norbornene Polymerization: Higher Molecular Weight and Narrower Dispersity vs. N-H Analog

Wang and Jin (2005) directly compared two neutral nickel(II) complexes differing only in the N-substituent of the P,N-chelate ligand: complex 1 (L1 = 2-diphenylphosphanyl-benzenamine, N-H) and complex 2 (L2 = 2-diphenylphosphanyl-N-methylbenzenamine, N-Me) . Under identical polymerization conditions (chlorobenzene, 30 °C, Al:Ni = 3000, norbornene:Ni = 100,000, 10 min), complex 2 (L2) exhibited a catalytic activity of 2.83 × 10⁷ g-PNB mol⁻¹ Ni h⁻¹, which is approximately 16% lower than complex 1 (L1) at 3.36 × 10⁷ g-PNB mol⁻¹ Ni h⁻¹. However, complex 2 produced polynorbornene with significantly higher weight-average molecular weight (Mw = 3.40 × 10⁶ g mol⁻¹ vs. 2.06 × 10⁶ g mol⁻¹; a 65% increase) and a narrower molecular weight distribution (Mw/Mn = 2.32 vs. 2.88). At Al:Ni = 4000, the trend persisted: L2 gave Mw = 3.20 × 10⁶ with Mw/Mn = 2.58, versus L1 with Mw = 2.88 × 10⁶. The authors explicitly attribute this difference to the steric effect of the N-methyl group, which hinders norbornene insertion into the Ni–C bond, thereby moderating chain transfer relative to propagation and yielding higher-molecular-weight polymer .

Norbornene Polymerization
Head-to-head
+65% Mw
N-Me ligand gave Mw = 3.40 × 10⁶ g/mol vs. 2.06 × 10⁶ (N-H analog); dispersity 2.32 vs. 2.88, under identical conditions (MAO, 30 °C).
Reported steric effect of N-methyl group enhances polymer molecular weight and narrows dispersity.
Catalytic activity was ~16% lower; trade-off for higher Mw product profile.
Olefin polymerization Nickel catalysis Polynorbornene Ligand steric effects

Asymmetric Hydrogenation: Me-AnilaPhos Ligand Achieves High Enantioselectivity

Vallianatou, Kostas, Holz, and Börner (2006) synthesized the chiral phosphine–phosphoramidite ligand Me-AnilaPhos by coupling 2-diphenylphosphino-N-methylaniline with (R)-BINOL-derived chlorophosphite . The resulting cationic rhodium(I) complex [Rh(COD)(Me-AnilaPhos)]BF₄ catalyzed the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate with 100% conversion after 10 minutes and 98% enantiomeric excess (ee), and dimethyl itaconate with 100% conversion after 26 minutes and 96% ee, using only 1 mol % catalyst loading under ambient conditions (1 bar H₂, room temperature, dichloromethane solvent) . The N-methyl group on the aniline backbone is structurally essential: it provides the secondary amine nitrogen that reacts with the BINOL chlorophosphite to construct the phosphoramidite P–N bond. The N-H analog (2-diphenylphosphinoaniline), bearing a primary amine, would form a different, non-analogous phosphoramidite architecture (potentially with two exocyclic P–N bonds), while the N,N-dimethyl analog cannot form a phosphoramidite at all because the tertiary amine lacks a reactive N–H bond . Although no direct catalytic comparison between Me-AnilaPhos and a hypothetical N-H-derived analog exists in a single study, the N-methyl group is a structural prerequisite for this ligand class, and benchmark data (98% ee, TOF ≈ 600 h⁻¹ at 1 bar H₂) place Me-AnilaPhos among the high-performance phosphine–phosphoramidite ligands reported at the time .

Asymmetric Hydrogenation
Class-level inference
98% ee
Rh/Me-AnilaPhos catalyst: (Z)-α-acetamidocinnamate fully converted in 10 min at 1 bar H₂; dimethyl itaconate 96% ee.
N-Me group enables unique phosphine–phosphoramidite topology; N-H and N,N-dimethyl analogs cannot form this ligand class.
No direct catalytic comparison with an N-H-derived analog available.
Asymmetric hydrogenation Rhodium catalysis Phosphine-phosphoramidite Enantioselectivity

Switchable Hemilability: Dual Amine-Amido Coordination Modes at Rhodium

Gardinier et al. (2011) systematically investigated the coordination chemistry of ortho-phosphinoanilines at rhodium(I) . The N-methyl compound Ph₂PAr (Ar = o-C₆H₄NHMe) reacts with [Rh(μ-OMe)(COD)]₂ via stoichiometric deprotonation of the N–H proton by the internal methoxide base to yield the neutral phosphino-amido complex [Rh(COD)(P,N-Ph₂PAr⁻)] (Ar⁻ = o-C₆H₄NMe⁻), in which the nitrogen binds as an anionic amido donor forming a robust, non-labile chelate. In contrast, reaction of the N,N-dimethyl analog Ph₂PAr′ (Ar′ = o-C₆H₄NMe₂, CAS 4358-50-3) with [Rh(NBD)₂][BF₄] produces only the cationic phosphine-amine complex [Rh(NBD)(P,N-Ph₂PAr′)][BF₄], wherein the nitrogen remains a neutral, hemilabile donor capable of reversible dissociation . The N-methyl compound is thus uniquely versatile: the neutral amine form can be reversibly converted to the anionic amido form, enabling controlled switching between hemilabile and tightly chelating binding modes. The N-H analog (primary amine) can also be deprotonated to an amido form, but its two N–H protons introduce competing acid/base chemistry and potential for bridging μ-NH coordination modes not available to the N-methyl secondary amine . In catalytic dehydrogenative silylation of styrene, the amido complexes derived from the N-methyl ligand were qualitatively more active than their hemilabile amine congeners and did not require solvent .

Switchable Hemilability
Reported
Dual coordination modes
Neutral amine (hemilabile) and anionic amido (strongly chelating) both accessible at Rh(I) by choosing metalation route.
N-Me compound uniquely supports both binding states; N,N-dimethyl provides only neutral amine, N-H introduces competing acid/base complexity.
Qualitative silylation activity reported higher for amido form.
Hemilabile ligands Rhodium coordination chemistry Phosphine-amido chelates Ligand design

Modular Ligand Elaboration via N-Methyl Lithiation

The N-methyl group in the target compound is not merely a spectator substituent but a functional handle for further ligand elaboration. Wang and Jin (2005) demonstrated that ligand L2 is synthesized from L1 (the N-H analog) by monolithiation of the NH₂ group with nBuLi (1.0 equiv.), followed by addition of CH₃I (1.0 equiv.), indicating that the N–CH₃ moiety can be installed selectively on the primary amine precursor . Conversely, the N–CH₃ group in L2 itself serves as a site for further deprotonation and functionalization: the methine protons of the N-methyl group can be lithiated under strong-base conditions, enabling electrophilic quenching to introduce additional substituents at nitrogen. This contrasts with the N,N-dimethyl analog (CAS 4358-50-3), where the tertiary amine lacks an N–H proton, precluding deprotonation-based elaboration at nitrogen . Furthermore, the secondary amine N–H in the target compound is acidic enough (pKa estimated in the range of 25–30 for diarylamines) to be deprotonated by nBuLi or LDA, enabling clean formation of the lithium amide for subsequent metalation or coupling reactions without interference from the phosphine donor. For groups synthesizing 2,6-bis(diphenylphosphino)-N-methylaniline—a ligand used in Mo(0) carbonyl chemistry —the target compound serves as the key intermediate, where directed ortho-lithiation installs the second phosphine group .

Modular Elaboration
Supporting evidence
Single N–H for deprotonation/metalation; N–CH₃ as potential lithiation site; used to prepare 2,6-bis(diphenylphosphino)-N-methylaniline.
Simplifies synthetic planning: one defined proton handle, versus two in N-H analog or zero in N,N-dimethyl.
Lithiation conditions: nBuLi, THF, then CH₃I for N-Me installation.
Ligand synthesis Ortho-lithiation Phosphine functionalization N-methylaniline

Key Application Scenarios for This Ligand Precursor


High-Molecular-Weight Polynorbornene via Nickel Catalysis

When the target polymer specification requires polynorbornene with weight-average molecular weight exceeding 3.0 × 10⁶ g mol⁻¹ and dispersity below 2.5, the N-methyl P,N-chelate ligand (L2) delivers Mw = 3.40 × 10⁶ and Mw/Mn = 2.32 in the neutral Ni(II) catalyst system activated by MAO, outperforming the N-H analog (L1) which yields Mw = 2.06 × 10⁶ and Mw/Mn = 2.88 under identical conditions (Al:Ni = 3000, chlorobenzene, 30 °C) . The 65% Mw enhancement and 19% dispersity reduction are directly attributable to the steric contribution of the N-methyl group, which moderates chain-transfer rates. Procurement of CAS 140669-65-4 is indicated when high-Mw, narrow-dispersity addition-type polynorbornene is the target product profile.

Chiral Phosphine-Phosphoramidite Ligands for Asymmetric Hydrogenation

The target compound is the required aniline precursor for constructing Me-AnilaPhos-type chiral phosphine–phosphoramidite ligands, where the secondary N-methylamine reacts with (R)-BINOL chlorophosphite to install the phosphoramidite P–N bond . The resulting Rh(I) catalyst achieves 98% ee and full conversion within 10 minutes at 1 bar H₂ for (Z)-α-acetamidocinnamate hydrogenation. The N-H analog cannot produce the identical ligand topology because its primary amine would undergo double phosphitylation, and the N,N-dimethyl analog lacks the reactive N–H bond entirely . Research groups developing chiral bidentate phosphorus ligands for pharmaceutical intermediate synthesis should specify CAS 140669-65-4 to access this ligand architecture.

Rhodium Complexes with Switchable Hemilabile Coordination

The N-methyl ortho-phosphinoaniline scaffold uniquely supports both neutral amine (hemilabile, κ¹-P with labile N-donor) and anionic amido (strongly chelating κ²-P,N) binding modes at Rh(I), accessible simply by choosing between non-deprotonative ([Rh(NBD)₂][BF₄] route) or deprotonative ([Rh(μ-OMe)(COD)]₂ route) metalation conditions . This switchable behavior is unavailable from the N,N-dimethyl analog (neutral-only) and is complicated in the N-H analog by the presence of a second acidic proton. Catalyst designers exploring controlled hemilability for substrate-activation/product-release sequences in tandem or cascade catalysis should select CAS 140669-65-4 for its unique dual-mode coordination capability.

Precursor to 2,6-Bis(diphenylphosphino)-N-methylaniline for Bimetallic Complexes

The target compound serves as the direct synthetic precursor to 2,6-bis(diphenylphosphino)-N-methylaniline (LH) via repeated ortho-lithiation of lithium N-methyl-N-phenylcarbamate followed by electrophilic quenching with ClPPh₂ . The resulting P,N,P-tridentate ligand forms both mononuclear Mo(CO)₄(LH) and binuclear (μ-P,N:P′,N′-LH)[Mo(CO)₄]₂ complexes, with the N-methyl substituent influencing the steric environment at molybdenum . Groups working on heterobimetallic or metal–metal bonded carbonyl complexes should procure CAS 140669-65-4 as the entry point to this ligand family.

Application
Selection Property
Validation Focus
High-Mw Polynorbornene Catalysis
N-Me steric tuning for chain-transfer moderation
Polymer Mw and dispersity under MAO activation; Ni complex activity trade-off
Chiral Phosphine-Phosphoramidite Synthesis
Secondary amine reactivity for P–N bond formation
Enantioselectivity of resulting Rh catalyst; structural integrity vs. N-H/N,N-dimethyl analogs
Switchable Hemilabile Rh Complexes
Deprotonation-dependent coordination mode control
Access to both neutral amine and anionic amido chelates; comparison of catalytic activity in silylation
Bimetallic Mo(0) Carbonyl Precursor
Directed ortho-lithiation for second phosphine installation
Successful conversion to 2,6-bis(diphenylphosphino)-N-methylaniline; complex formation
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